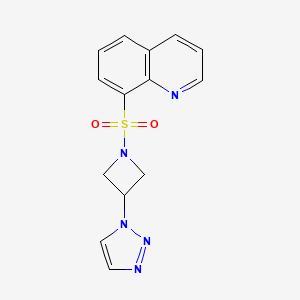

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is a synthetic organic compound that features a quinoline core substituted with a sulfonyl group linked to an azetidine ring, which is further connected to a 1,2,3-triazole moiety

Mechanism of Action

- However, based on the presence of a triazole ring, it’s possible that the compound interacts with enzymes involved in biological processes, such as DNA replication, protein synthesis, or signal transduction pathways .

- It may inhibit enzymatic activity, alter protein conformation, or interfere with cellular signaling pathways. Further studies are needed to elucidate the precise mode of action .

- The compound could impact pathways related to cell growth, inflammation, or metabolism. Additional research is necessary to identify specific pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Biochemical Analysis

Biochemical Properties

It is known that 1,2,3-triazoles, the family of compounds to which it belongs, have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Cellular Effects

Related compounds have shown a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,2,3-triazoles can have a wide range of interactions with biomolecules, including binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline in animal models have not yet been studied. Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors .

Transport and Distribution

Related compounds have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Related compounds have been studied for their localization to specific compartments or organelles, including any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Sulfonyl Group: The quinoline derivative is then sulfonylated using sulfonyl chlorides under basic conditions, typically using pyridine or triethylamine as the base.

Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the sulfonylated quinoline.

Click Chemistry for Triazole Formation: The final step involves the formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This step requires an azide and an alkyne precursor, with copper sulfate and sodium ascorbate as catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Skraup synthesis and click chemistry steps to enhance yield and reduce reaction times. Additionally, the use of automated systems for precise control of reaction conditions would be essential to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The quinoline core can undergo oxidation reactions, typically forming quinoline N-oxides.

Reduction: The triazole and quinoline rings can be reduced under specific conditions, although these reactions are less common due to the stability of these heterocycles.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline or triazole derivatives.

Substitution: Various sulfonamide or sulfone derivatives.

Scientific Research Applications

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline has several applications in scientific research:

Medicinal Chemistry: It is investigated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Its potential anticancer activity is also being explored, particularly in targeting specific cancer cell lines.

Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

8-Quinolinyl Sulfonamides: These compounds share the quinoline and sulfonyl groups but lack the azetidine and triazole moieties.

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different core structures.

Azetidine-Containing Compounds: Molecules featuring the azetidine ring but with different substituents.

Uniqueness

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is unique due to the combination of its quinoline, sulfonyl, azetidine, and triazole moieties. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal and chemical research.

Biological Activity

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline (CAS Number: 2034491-62-6) is a synthetic organic compound characterized by a complex structure that includes a quinoline core, a sulfonyl group, an azetidine ring, and a 1,2,3-triazole moiety. This unique combination of functional groups suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C14H13N5O2S, with a molecular weight of 315.35 g/mol. The presence of multiple heterocycles in its structure is indicative of diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₅O₂S |

| Molecular Weight | 315.35 g/mol |

| CAS Number | 2034491-62-6 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Quinoline Core : Utilizing methods such as the Skraup synthesis.

- Sulfonylation : Introduction of the sulfonyl group via reaction with sulfonyl chlorides.

- Azetidine Ring Formation : Achieved through nucleophilic substitution reactions.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown GI50 values ranging from 22 nM to 39 nM against human cancer cell lines such as MCF-7 and HCT116 .

Table: Antiproliferative Activity of Related Compounds

| Compound | GI50 (nM) | Target Cell Line |

|---|---|---|

| Compound A | 22 | MCF-7 |

| Compound B | 31 | HCT116 |

| Compound C | 39 | MCF10A |

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis through the activation of caspases and down-regulation of anti-apoptotic proteins such as Bcl2. For example, compounds structurally related to our target compound have been shown to activate caspase pathways effectively .

Antioxidant Activity

In addition to their anticancer properties, these compounds have demonstrated antioxidant activity. For instance, some derivatives exhibited DPPH radical scavenging abilities comparable to Trolox, a well-known antioxidant . This property may contribute to their overall therapeutic potential by mitigating oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline and triazole derivatives:

- Antimicrobial Studies : Compounds with similar structures have shown potent antimicrobial activity against both bacterial and fungal pathogens. For example, azetidine derivatives fused with quinolines demonstrated superior inhibition against Staphylococcus aureus and Candida albicans compared to standard antibiotics .

- Cytotoxicity Assays : In vitro studies on related azetidin derivatives revealed their cytotoxic effects through inhibition of tubulin polymerization at the colchicine binding site . This mechanism is crucial for developing new anticancer agents.

Properties

IUPAC Name |

8-[3-(triazol-1-yl)azetidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c20-22(21,18-9-12(10-18)19-8-7-16-17-19)13-5-1-3-11-4-2-6-15-14(11)13/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHHVBVSYHGOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.